molecular formula C5H6ClNO B12863873 5-(2-Chloroethyl)isoxazole

5-(2-Chloroethyl)isoxazole

Cat. No.: B12863873
M. Wt: 131.56 g/mol
InChI Key: HEMAOAFAEDXVIX-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of 2-chloroethyl nitrile oxide with an appropriate dipolarophile under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as copper(I) or ruthenium(II), although metal-free methods have also been developed to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloroethyl)isoxazole is unique due to the presence of the chloroethyl group, which imparts specific chemical and biological properties. This makes it distinct from other isoxazole derivatives and valuable for specific applications .

Properties

Molecular Formula

C5H6ClNO

Molecular Weight

131.56 g/mol

IUPAC Name

5-(2-chloroethyl)-1,2-oxazole

InChI

InChI=1S/C5H6ClNO/c6-3-1-5-2-4-7-8-5/h2,4H,1,3H2

InChI Key

HEMAOAFAEDXVIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1)CCCl

Origin of Product

United States

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